molecular formula C19H19ClN2O4S B2448310 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine CAS No. 862794-49-8

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine

Cat. No. B2448310
CAS RN: 862794-49-8
M. Wt: 406.88
InChI Key: CCEMVHOSJRGLQS-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as CSPO and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential applications.

Scientific Research Applications

Synthesis and Antiviral Activity

The chemical compound 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine, owing to its structural features, may have implications similar to those observed in the synthesis of various sulfonamide derivatives. For instance, derivatives synthesized from 4-chlorobenzoic acid have demonstrated antiviral activities, specifically against the tobacco mosaic virus (Chen et al., 2010). This suggests potential research avenues for investigating the antiviral capabilities of similar sulfonamide compounds.

Luminescence and Electronic Effects

Compounds related to 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine, such as 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives, have been studied for their spectral and luminescence properties. These studies highlight the ability of the sulfonyl group to transmit electronic effects to the overall molecular π-electron system, showing significant salvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993). This opens up potential applications in materials science, particularly in the development of new luminescent materials.

Antimicrobial Applications

Another research direction involves the synthesis of formazans from Mannich bases derived from similar compounds, showcasing moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014). This suggests that 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine and its derivatives could be explored for their antimicrobial properties.

Synthesis of Novel Heterocyclic Systems

Research has also been conducted on the synthesis of novel heterocyclic systems, such as the transformation of the 1,2,5-oxadiazole ring into the 1,2,5-thiadiazole ring, which is relevant to the structural manipulation of similar compounds (Konstantinova et al., 2014). This demonstrates the compound's potential in contributing to the synthesis of new heterocyclic systems with possible pharmaceutical applications.

Cytotoxicity Evaluation

Derivatives bearing the 4-(4-chlorophenylsulfonyl)phenyl moiety have been synthesized and evaluated for their cytotoxic effects, indicating potential applications in cancer research (Apostol, 2021). This highlights the importance of such compounds in developing new anticancer agents.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h4,7-12,14,21H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEMVHOSJRGLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine

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